N-Methyl-2-phenyl-2-(piperidin-2-yl)acetamide
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Overview
Description
N-Methyl-2-phenyl-2-(piperidin-2-yl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-phenyl-2-(piperidin-2-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents like dry dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . These methods are designed to be fast and cost-effective, ensuring high yields and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-phenyl-2-(piperidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines .
Scientific Research Applications
N-Methyl-2-phenyl-2-(piperidin-2-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-2-phenyl-2-(piperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inverse agonist or competitive antagonist at serotonin receptors, particularly 5HT2A and 5HT2C receptors . This interaction can modulate neurotransmitter release and influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2-(pyridin-2-yl)acetamide
- N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
- 2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride
Uniqueness
N-Methyl-2-phenyl-2-(piperidin-2-yl)acetamide is unique due to its specific structural features and pharmacological profile. Its piperidine moiety and phenyl group contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-methyl-2-phenyl-2-piperidin-2-ylacetamide |
InChI |
InChI=1S/C14H20N2O/c1-15-14(17)13(11-7-3-2-4-8-11)12-9-5-6-10-16-12/h2-4,7-8,12-13,16H,5-6,9-10H2,1H3,(H,15,17) |
InChI Key |
JAHOELAZMQBMSO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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